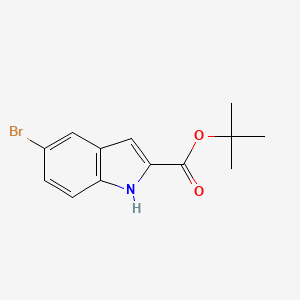
tert-butyl 5-bromo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with 5-bromoindole-2-carboxylic acid, which is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-1H-indole-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in various oxidation and reduction reactions, although specific conditions for this compound are less documented.
Coupling Reactions: This compound can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are common.
Major Products:
- Substitution reactions can yield a variety of products depending on the nucleophile used.
- Coupling reactions typically result in the formation of carbon-carbon bonds, leading to more complex indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Indole derivatives, including tert-butyl 5-bromo-1H-indole-2-carboxylate, have shown potential in biological assays for their antiviral, anticancer, and antimicrobial properties .
Industry:
- Utilized in the synthesis of materials with specific electronic properties.
- Potential applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action for tert-butyl 5-bromo-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
N-Boc-5-bromoindole: Another indole derivative with a tert-butoxycarbonyl protecting group.
tert-Butyl 1-indolecarboxylate: Similar structure but without the bromine atom.
Eigenschaften
CAS-Nummer |
2502205-56-1 |
|---|---|
Molekularformel |
C13H14BrNO2 |
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,1-3H3 |
InChI-Schlüssel |
WUIWNDORCLOWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


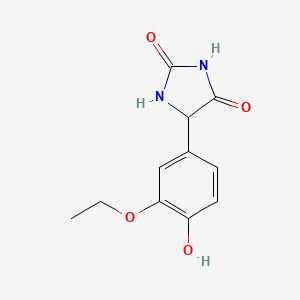
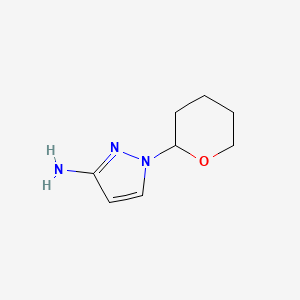
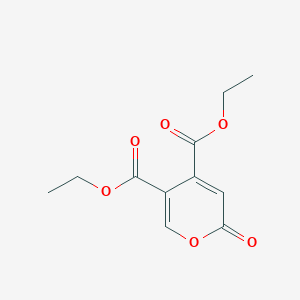
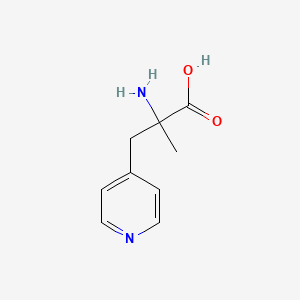
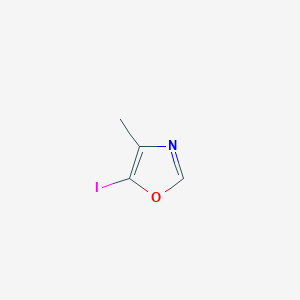
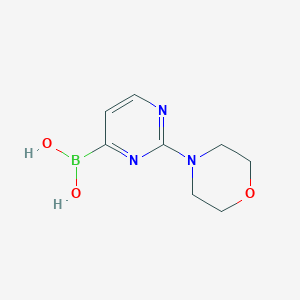

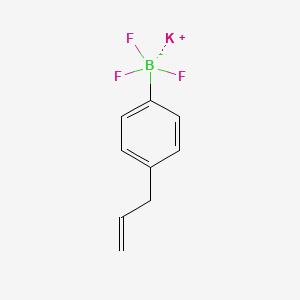

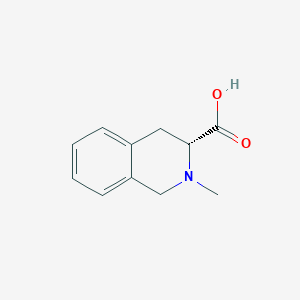
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
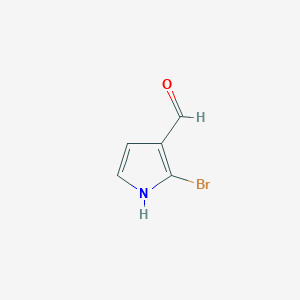
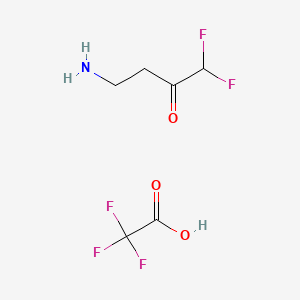
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
